4-[[1-(6-Ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-2-yl]methyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[1-(6-Ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-2-yl]methyl]morpholine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is known for its unique chemical structure and its ability to interact with various biological systems, making it a promising candidate for the development of new drugs and therapies.
Wirkmechanismus
The mechanism of action of 4-[[1-(6-Ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-2-yl]methyl]morpholine is not fully understood, but it is believed to interact with various biological systems in the body, including receptors and enzymes. This interaction can lead to changes in cellular signaling pathways and other physiological processes, which may be beneficial in the treatment of certain diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[[1-(6-Ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-2-yl]methyl]morpholine are still being studied, but early research suggests that it may have a range of beneficial effects on the body. For example, it may be able to modulate immune responses, reduce inflammation, and even inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-[[1-(6-Ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-2-yl]methyl]morpholine in lab experiments is its unique chemical structure, which allows it to interact with a variety of biological systems. Additionally, it is relatively easy to synthesize and can be produced in large quantities, making it a cost-effective option for researchers. However, there are also some limitations to its use, such as potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are many potential future directions for research involving 4-[[1-(6-Ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-2-yl]methyl]morpholine. Some possible areas of focus include:
1. Further investigation of its mechanism of action and potential therapeutic applications in the treatment of various diseases.
2. Development of new synthetic methods for producing the compound, with a focus on increasing efficiency and reducing toxicity.
3. Exploration of its potential as a tool for studying biological systems and cellular signaling pathways.
4. Investigation of its potential as a novel drug delivery system, with the ability to target specific tissues or organs in the body.
5. Development of new derivatives of the compound with improved efficacy and reduced toxicity.
In conclusion, 4-[[1-(6-Ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-2-yl]methyl]morpholine is a promising chemical compound with a range of potential applications in scientific research. Its unique chemical structure and ability to interact with various biological systems make it a valuable tool for investigating the mechanisms of various diseases and developing new therapies. While there are still limitations to its use, ongoing research is likely to uncover new and exciting applications for this compound in the future.
Synthesemethoden
The synthesis of 4-[[1-(6-Ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-2-yl]methyl]morpholine involves a series of chemical reactions that are carried out in a laboratory setting. The exact method of synthesis may vary depending on the specific application of the compound, but typically involves the use of various reagents and catalysts to facilitate the formation of the desired product.
Wissenschaftliche Forschungsanwendungen
The unique chemical properties of 4-[[1-(6-Ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-2-yl]methyl]morpholine make it a valuable tool for scientific research in a variety of fields. For example, it has been used in studies investigating the mechanisms of various diseases, as well as in drug discovery efforts aimed at identifying new treatments for these conditions.
Eigenschaften
IUPAC Name |
4-[[1-(6-ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-2-yl]methyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23FN4O/c1-2-13-14(16)15(18-11-17-13)20-5-3-4-12(20)10-19-6-8-21-9-7-19/h11-12H,2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJXOFPSIQPULA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)N2CCCC2CN3CCOCC3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[1-(6-Ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-2-yl]methyl]morpholine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.